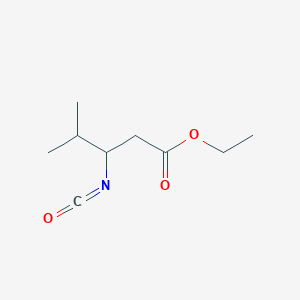
5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine (5-PEDT) is an organic compound with a wide range of applications in the scientific field. It is an amine derivative of 1,3,4-thiadiazole, which is a heterocyclic aromatic compound. It has been used as a novel reagent for the synthesis of various organic compounds, as well as a catalyst for the polymerization of vinyl monomers. In addition, 5-PEDT has been found to have biological activity, and has been used in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Biological Activities and Pharmacological Potential
Antiproliferative and Antimicrobial Properties : Compounds derived from 1,3,4-thiadiazole, such as 5-substituted-1,3,4-thiadiazol-2-amines, demonstrate significant antimicrobial activity and DNA protective abilities against oxidative stress. For example, certain derivatives have shown strong activity against S. epidermidis and exhibited cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231 (Gür et al., 2020).
DNA Interaction Studies : Derivatives of 5-substituted-1,3,4-thiadiazol-2-amines have been found to interact strongly with DNA, often through groove binding. These interactions are crucial for understanding the potential therapeutic applications of these compounds in drug design (Shivakumara & Krishna, 2021).
Chemical Synthesis and Characterization
Novel Synthesis Methods : Recent studies have developed new methods for synthesizing 1,3,4-thiadiazol-2-amine derivatives. These methods provide alternative, efficient approaches, such as the use of ultrasound-assisted synthesis, which enhances reaction efficiency (Erdogan, 2018).
Structural Analysis and Spectral Studies : Detailed structural and spectral analyses of 1,3,4-thiadiazol-2-amine derivatives have been conducted, providing insights into their molecular properties. These studies include X-ray crystallography, NMR, and FTIR analyses, crucial for understanding the physicochemical properties of these compounds (Dani et al., 2013).
Potential Applications in Material Science
Organometallic Materials : The 1,3,4-thiadiazole core is a precursor for the engineering of organometallic materials. Its derivatives demonstrate significant potential in forming complexes with transition metals, indicating applications in materials chemistry (Ardan et al., 2017).
Corrosion Inhibition : Some derivatives of 1,3,4-thiadiazole, including 2-amino-1,3,4-thiadiazole, have been studied for their corrosion inhibition properties on metals like iron. This application is significant in industrial contexts where corrosion resistance is crucial (Kaya et al., 2016).
Propiedades
IUPAC Name |
5-(1-propoxyethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-3-4-11-5(2)6-9-10-7(8)12-6/h5H,3-4H2,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAVIBBZGKMHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252682 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Propoxyethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
1255147-63-7 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1-propoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393645.png)
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393647.png)

![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)
![1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol](/img/structure/B1393650.png)

![Ethyl 4-[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B1393655.png)

